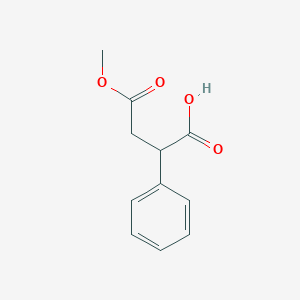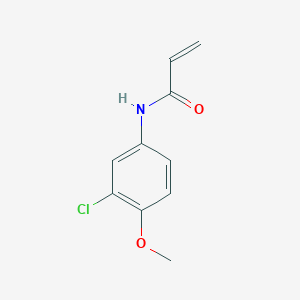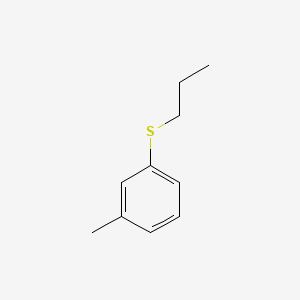![molecular formula C26H25N5O5 B2485730 2-(6-(3-甲氧基苯基)-4,7,8-三甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基)乙酸苄酯 CAS No. 887457-84-3](/img/no-structure.png)
2-(6-(3-甲氧基苯基)-4,7,8-三甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基)乙酸苄酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The exploration of novel compounds with complex molecular structures, such as Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate, plays a critical role in advancing chemical science and discovering new materials with unique properties. The compound of interest falls into a category of molecules that often exhibit significant biological or chemical activity, owing to their intricate molecular architecture and the presence of multiple functional groups.
Synthesis Analysis
The synthesis of structurally complex molecules typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds illustrates a multi-step approach to obtaining compounds with specific functional groups and structural features (Rangaswamy et al., 2017). Such methodologies could be relevant for synthesizing the compound , given the complexity and the presence of specific functional groups.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods (IR, NMR), is fundamental in confirming the structure of newly synthesized compounds. Studies like the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide provide insights into how these techniques are employed to elucidate complex molecular structures (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving complex molecules often require specific conditions or catalysts to proceed efficiently. The reactivity of such compounds can be influenced by the presence of various functional groups, as seen in the synthesis and antimicrobial evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives (Khanage et al., 2020). Understanding these reactions can provide valuable insights into the potential reactivity of the compound of interest.
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystallinity, can be significantly influenced by its molecular structure. Investigations into the crystal structure and physical characteristics of related compounds, such as the detailed study on methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, offer a glimpse into how these properties are determined and analyzed (Minegishi et al., 2015).
科学研究应用
- 研究人员已探索吲哚衍生物的抗病毒潜力。 例如,6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯表现出对流感 A 病毒的抑制作用 .
- 此外,4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物对柯萨奇病毒 B4 表现出效力 .
抗病毒活性
抗炎和镇痛特性
肌肉激动剂和前列腺抑制
风湿和关节炎疾病
其他生物活性
总之,2-(6-(3-甲氧基苯基)-4,7,8-三甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基)乙酸苄酯在各个领域都很有前景,使其成为在药物开发和治疗应用中进一步探索的引人注目的化合物。 🌟
作用机制
Target of Action
The compound contains a benzimidazole moiety, which is a crucial component of many bioactive heterocyclic compounds. Benzimidazole derivatives have been intensively studied for their diverse biological and clinical applications .
Biochemical Pathways
Without specific information on this compound, it’s challenging to summarize the affected pathways. Benzimidazole derivatives have been associated with a wide range of therapeutic applications, suggesting they may influence multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have shown diverse biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid with benzyl bromoacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting benzyl ester is then deprotected using a base such as sodium hydroxide to yield the final product.", "Starting Materials": [ "6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid", "benzyl bromoacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazole-2-carboxylic acid (1.0 equiv), benzyl bromoacetate (1.2 equiv), N,N'-dicyclohexylcarbodiimide (1.2 equiv), and 4-dimethylaminopyridine (0.1 equiv) in dry dichloromethane.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 4: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.", "Step 5: Dissolve the crude product in a mixture of methanol and water and add sodium hydroxide (1.2 equiv).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with dichloromethane.", "Step 8: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product." ] } | |
CAS 编号 |
887457-84-3 |
分子式 |
C26H25N5O5 |
分子量 |
487.516 |
IUPAC 名称 |
benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-11-8-12-20(13-19)35-4)28(3)26(34)29(24(22)33)14-21(32)36-15-18-9-6-5-7-10-18/h5-13H,14-15H2,1-4H3 |
InChI 键 |
DTQGKWHUQHCMBV-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine](/img/structure/B2485650.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide](/img/structure/B2485652.png)


![N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2485655.png)




![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)
![ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2485665.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2485667.png)

